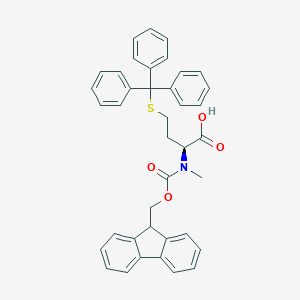

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid

Description

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is a specialized amino acid derivative designed for use in peptide synthesis and medicinal chemistry. Its structure integrates two critical protecting groups:

- N-Fmoc-N-methyl: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine). The N-methyl substitution reduces hydrogen-bonding capacity, influencing peptide conformation and metabolic stability .

- 4-Tritylsulfanyl: The triphenylmethyl (trityl) group protects the thiol moiety at the β-position. This group is acid-labile, allowing selective cleavage under mildly acidic conditions (e.g., trifluoroacetic acid) without disturbing Fmoc or peptide backbones .

The compound’s stereochemistry (S-configuration at C2) ensures compatibility with chiral peptide synthesis. Its primary applications include the construction of disulfide-linked peptides, stapled peptides, and enzyme-resistant analogs due to the stability imparted by the tritylsulfanyl group .

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJDZSADBCCPL-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478579 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526210-71-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc Protection of the Amino Group

The initial step involves the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the primary amino group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system consisting of water and dioxane or tetrahydrofuran (THF). The reaction proceeds under mildly basic conditions (pH 8–9) maintained by sodium bicarbonate or N-methylmorpholine. The Fmoc group provides steric hindrance and prevents undesired side reactions during subsequent steps.

N-Methylation of the Protected Amino Group

Following Fmoc protection, the amino group undergoes methylation to introduce the N-methyl substituent. This is accomplished using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–5°C to minimize over-alkylation. The resulting N-methyl-Fmoc intermediate is isolated via extraction with ethyl acetate and washed with dilute hydrochloric acid to remove residual base.

Introduction of the Tritylsulfanyl Group

The tritylsulfanyl (S-Trityl) group is introduced at the fourth position of the butyric acid backbone through a nucleophilic substitution reaction. The precursor, often a brominated or chlorinated derivative, reacts with triphenylmethanethiol (Trityl-SH) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is carried out in dichloromethane (DCM) or acetonitrile at room temperature for 12–24 hours. The bulky trityl group enhances stability and prevents disulfide formation during peptide synthesis.

Acidic Workup and Isolation

The final step involves hydrolysis of any remaining ester groups to yield the free carboxylic acid. This is achieved using trifluoroacetic acid (TFA) in DCM or a mixture of TFA and water (95:5 v/v). The product is precipitated by adding cold diethyl ether, followed by filtration and drying under vacuum.

Purification and Crystallization Techniques

Ethanol/Water Recrystallization

A patented method for purifying N-Fmoc-amino acid derivatives involves dissolving the crude product in an ethanol/water system at elevated temperatures (70–80°C) and allowing gradual cooling to room temperature for crystallization. The ethanol-to-water ratio is critical:

| Compound Stage | Ethanol:Water Ratio | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Crude product dissolution | 3:2 | 80 | – | – |

| Crystallization | 3:2 | 25 | 89.9 | ≥99.97 |

This method effectively removes unreacted starting materials and byproducts, yielding high-purity crystals suitable for peptide synthesis.

Solvent Precipitation

For industrial-scale production, precipitation using methylene chloride/petroleum ether or ethyl acetate/hexane systems is employed. These solvents reduce solubility abruptly, forcing the product to precipitate while impurities remain dissolved. The precipitate is collected via vacuum filtration and washed with cold solvent.

Industrial Production Protocols

Batch Reactor Synthesis

Large-scale synthesis utilizes stainless steel or glass-lined reactors equipped with temperature and pH controls. Key parameters include:

-

Reactor Volume : 500–2,000 L

-

Agitation Speed : 200–400 rpm

-

Temperature Control : ±2°C of setpoint

-

Batch Cycle Time : 48–72 hours

Process Optimization

Comparative Analysis of Methods

Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–2,000 L |

| Purification Method | Column Chromatography | Recrystallization/Precipitation |

| Yield | 70–85% | 85–92% |

| Purity | ≥98% | ≥99.5% |

Solvent Systems for Crystallization

| Solvent Ratio (Ethanol:Water) | Advantages | Limitations |

|---|---|---|

| 3:2 | High solubility at 80°C | Slow crystallization kinetics |

| 2:1 | Rapid precipitation | Lower purity |

| 2:3 | Optimal for polar derivatives | Requires precise temperature control |

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group.

Substitution: The tritylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Piperidine or hydrazine is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as thiols or amines are used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the Fmoc group.

Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.

Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of specialized peptides for industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid involves:

Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis.

Methylation: The N-methyl group enhances the stability and reactivity of the compound.

Tritylsulfanyl Group: The tritylsulfanyl group provides a handle for further functionalization and modification.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Structural Analogs with Varied Protecting Groups

Key Findings :

- Deprotection Specificity : Unlike the base-labile Fmoc group, the trityl group requires acidic conditions, enabling orthogonal strategies for multi-protected peptides .

- Thiol Stability: The tritylsulfanyl group offers superior oxidative stability compared to unprotected thiols (e.g., Fmoc-3-aminopentane-3-carboxylic acid), which are prone to disulfide formation .

Functional Analogs with Sulfur-Based Groups

Key Findings :

- Cleavage Conditions : The tritylsulfanyl group is removed under mild acids (e.g., 1% TFA), whereas trifluoromethanesulfonyloxy esters require harsh hydrolysis or nucleophilic displacement .

- Application Scope : Tritylsulfanyl derivatives are preferred for controlled disulfide formation, while sulfonate esters are used in activation for nucleophilic substitutions .

Economic and Practical Considerations

- Cost: While direct pricing data for the target compound is unavailable, analogs like (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid (AS115975) are priced at $236, suggesting that tritylsulfanyl derivatives may incur higher costs due to synthetic complexity .

- Handling : The trityl group’s light sensitivity and acid lability necessitate inert storage conditions (e.g., argon, dark vials), unlike stable Boc-protected analogs .

Biological Activity

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid, commonly referred to as Fmoc-MEHCYS(TRT)-OH, is a specialized compound utilized primarily in peptide synthesis. Its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tritylsulfanyl moiety, contribute to its stability and reactivity in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fmoc Group: Provides protection for the amino group during peptide synthesis.

- Tritylsulfanyl Group: Enhances stability and reactivity, allowing for selective reactions with cysteine thiol groups in peptides.

Target of Action

The primary target of Fmoc-MEHCYS(TRT)-OH is the cysteine thiol group within peptides and proteins. This compound acts as a protecting group during peptide synthesis, preventing unwanted side reactions.

Mode of Action

The mechanism involves:

- Protection of Thiol Groups: The tritylsulfanyl group protects the cysteine thiol from oxidation or other modifications during the synthesis process.

- Formation of Disulfide Bonds: After the synthesis, the protecting group can be removed, allowing for the formation of complex disulfide-rich peptides, which are crucial for the structural integrity and function of many proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its application in Fmoc/tBu solid-phase peptide synthesis , which is widely used in both research and industrial settings. The compound's stability under various reaction conditions makes it suitable for synthesizing peptides that require precise control over their structure and functionality.

Applications in Scientific Research

This compound has several significant applications:

-

Peptide Synthesis:

- Utilized extensively for synthesizing peptides due to its ease of use and efficiency in protecting thiol groups.

- Enables the production of complex peptides with desired biological activities.

-

Bioconjugation:

- Employed in bioconjugation reactions to attach peptides to other biomolecules, enhancing their therapeutic potential.

-

Medicinal Chemistry:

- Used in developing peptide-based drugs and therapeutic agents targeting various diseases.

-

Industrial Applications:

- Applied in producing specialized peptides for industrial uses, including pharmaceuticals and biotechnology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-(N-Fmoc-N-methyl-amino)-4-thiophenyl-butyric acid | Thiophenyl instead of tritylsulfanyl | Different reactivity profile |

| (S)-2-(N-Fmoc-N-methyl-amino)-4-benzylsulfanyl-butyric acid | Benzylsulfanyl instead of tritylsulfanyl | Varies in stability and reactivity |

This compound is distinguished by its tritylsulfanyl group, providing enhanced stability compared to similar compounds. This property is particularly advantageous in peptide synthesis where maintaining structural integrity is crucial.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of incorporating N-methylated amino acids into peptide sequences to enhance biological activity. For instance:

- A study demonstrated that analogs with N-methyl substitutions exhibited similar or improved antimicrobial activities compared to their non-substituted counterparts against various bacterial strains .

- Another research effort focused on optimizing solid-phase synthesis methods for Fmoc-N-Me-AA-OH derivatives, showcasing enhanced bioavailability through N-methylation .

These findings underscore the importance of this compound in developing novel therapeutic agents with improved pharmacological profiles.

Q & A

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation by working in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via halogenated waste streams due to the Trt group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.